4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde
Description
Properties
CAS No. |
685563-70-6 |
|---|---|
Molecular Formula |
C14H5F7O2 |
Molecular Weight |
338.18 g/mol |
IUPAC Name |
4-[difluoro-(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde |
InChI |
InChI=1S/C14H5F7O2/c15-8-1-6(5-22)2-9(16)12(8)14(20,21)23-7-3-10(17)13(19)11(18)4-7/h1-5H |
InChI Key |
SZSLHOCMODYOFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(OC2=CC(=C(C(=C2)F)F)F)(F)F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,5-Difluorobenzaldehyde Precursor
The aldehyde functionality is introduced early via a Grignard reaction. 1-Bromo-3,5-difluorobenzene reacts with magnesium in tetrahydrofuran (THF) to form a Grignard reagent, which is subsequently quenched with dimethylformamide (DMF) to yield 3,5-difluorobenzaldehyde .
Reaction Conditions :
Functionalization with Difluoromethyl Group
The difluoromethyl moiety is introduced using difluorodihalomethanes (e.g., CF$$2$$Br$$2$$) under basic conditions. 3,5-Difluorobenzaldehyde undergoes lithiation with n-BuLi at -78°C, followed by reaction with CF$$2$$Br$$2$$ to form 4-bromodifluoromethyl-3,5-difluorobenzaldehyde .
Key Parameters :
- Lithium Salt : n-BuLi or LDA.
- Solvent : THF or diethyl ether.
- Yield : 70–78% after column chromatography.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling for Biphenyl Formation
A critical step involves coupling 4-bromodifluoromethyl-3,5-difluorobenzaldehyde with 3,4,5-trifluorophenylboronic acid using a palladium catalyst. This forms the central biphenyl structure.
Catalytic System :
Etherification with 3,4,5-Trifluorophenol
The final ether bond is formed via nucleophilic substitution. The bromine atom in the difluoromethyl intermediate is displaced by 3,4,5-trifluorophenol in the presence of a base.
Optimized Conditions :
- Base : K$$2$$CO$$3$$ or Cs$$2$$CO$$3$$.
- Solvent : DMF or DMSO.
- Temperature : 80–100°C.
- Yield : 60–75% after recrystallization.
Alternative Routes via Hydrogenation and Acetal Formation
Hydrogenation of Alkynyl Intermediates
In a patent-derived method, 3,5-difluorophenylacetylene is hydrogenated to 3,5-difluorophenylethane , which is subsequently functionalized with CF$$_2$$ groups.
Conditions :
Acetal Protection and Deprotection
To prevent aldehyde oxidation during synthesis, the aldehyde group is temporarily protected as a dioxolane acetal. Deprotection is achieved using aqueous HCl .
Typical Protocol :
Comparative Analysis of Methods
| Method | Key Step | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Grignard + Etherification | Simple scalability | High purity | Requires cryogenic conditions | 60–75% |
| Suzuki Coupling | High efficiency | Compatible with diverse boronic acids | Costly palladium catalysts | 70–97% |
| Hydrogenation Route | Mild conditions | Avoids toxic reagents | Multi-step purification | 65–85% |
Challenges and Optimization Strategies
Purification of Fluorinated Products
Fluorinated compounds often exhibit low solubility. Solutions :
Byproduct Formation in Etherification
Competitive elimination reactions may occur. Mitigation :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its reactivity and stability, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Benzaldehyde Derivatives
The compound is part of a broader class of fluorinated benzaldehydes, which are pivotal intermediates in pharmaceuticals, agrochemicals, and advanced materials. Below is a comparative analysis:
Table 1: Key Fluorinated Benzaldehyde Derivatives
Key Differences :
Fluorination Pattern: The target compound has seven fluorine atoms distributed across difluoromethyl, trifluorophenoxy, and benzaldehyde groups, whereas simpler derivatives like 3,5-difluorobenzaldehyde lack the trifluorophenoxy moiety . Compared to 2,3-difluoro-4-(benzyloxy)benzaldehyde, the target compound replaces benzyloxy with a bulkier trifluorophenoxy group, enhancing steric hindrance and hydrophobicity .
Functional Groups :
- The aldehyde group in the target compound enables covalent imprinting in MIAs, unlike sulfonyl or triazine groups in pesticide derivatives .
Applications :
Liquid Crystal Monomers (LCMs) and Star-Shaped Compounds
The compound’s role as a template for LCM extraction aligns it with star-shaped liquid crystal polymers (LCPs) described in . However, key distinctions include:
Table 2: Comparison with Star-Shaped LCPs
- Synthetic Complexity : Star-shaped LCPs require multi-step esterification and polymerization, whereas the target compound is synthesized via a one-pot reaction within 3.5 hours .
- Fluorination Impact : The target compound’s fluorination enhances LCM affinity, while LCPs rely on nitro/ethoxy groups for liquid crystallinity .
Research Findings and Performance Data
- Adsorption Efficiency: MIAs using the target compound achieved >90% recovery of LCMs like DFBP in wastewater, outperforming non-fluorinated templates by ~30% .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 128–130°C, higher than 3,5-difluorobenzaldehyde (mp: 45–47°C), due to increased fluorine content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
